2,5-Dibutoxyterephthalohydrazide

Description

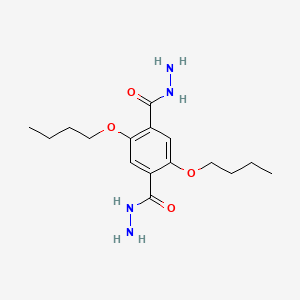

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibutoxybenzene-1,4-dicarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O4/c1-3-5-7-23-13-9-12(16(22)20-18)14(24-8-6-4-2)10-11(13)15(21)19-17/h9-10H,3-8,17-18H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAHUXXAKNMYDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1C(=O)NN)OCCCC)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 2,5-Dibutoxyterephthalohydrazide

The primary route to this compound involves the hydrazinolysis of a corresponding diester precursor. This reaction is a cornerstone of hydrazide synthesis in organic chemistry.

The synthesis of this compound typically begins with the precursor compound, diethyl 2,5-dibutoxyterephthalate. The core reaction is a nucleophilic acyl substitution where hydrazine (B178648) hydrate (B1144303) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester groups.

The general reaction pathway can be described as follows: Diethyl 2,5-dibutoxyterephthalate is dissolved in a suitable solvent, commonly a lower alcohol such as ethanol (B145695). An excess of hydrazine hydrate is then added to the solution. The reaction mixture is heated under reflux to drive the reaction to completion. The use of an excess of hydrazine hydrate is crucial to ensure that both ester groups on the terephthalate (B1205515) molecule are converted to hydrazides. Upon cooling, the solid this compound product often precipitates from the solution and can be collected by filtration.

Table 1: General Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition |

| Precursor | Diethyl 2,5-dibutoxyterephthalate |

| Reagent | Hydrazine hydrate (excess) |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | Several hours |

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product. Several factors can be adjusted to achieve this. The molar ratio of hydrazine hydrate to the diethyl 2,5-dibutoxyterephthalate precursor is a critical parameter; a significant excess of hydrazine hydrate is generally employed to push the equilibrium towards the product side and minimize the formation of partially reacted intermediates.

The choice of solvent can also influence the reaction rate and the ease of product isolation. While ethanol is commonly used, other alcohols can also serve as the reaction medium. The reaction temperature is typically maintained at the reflux temperature of the chosen solvent to ensure a reasonable reaction rate. Reaction time is another key variable, with the progress of the reaction often monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.

Purification of the resulting this compound is usually achieved through recrystallization from a suitable solvent to remove any unreacted starting material and by-products. The yield of the purified product is a key metric for the efficiency of the synthesis.

Formation of Covalent Organic Frameworks (COFs) from this compound

This compound serves as an excellent building block for the construction of Covalent Organic Frameworks (COFs) due to its rigid structure and reactive hydrazide functional groups. nih.gov These COFs are crystalline porous polymers with potential applications in gas storage, separation, and catalysis.

The formation of COFs from this compound is typically achieved through condensation reactions with aldehyde-containing monomers. This reaction results in the formation of robust hydrazone linkages, which form the backbone of the COF structure.

A variety of aldehyde derivatives can be used to react with this compound to form COFs. The geometry and functionality of the aldehyde monomer dictate the topology and properties of the resulting COF. A notable example of a tripodal aldehyde linker is 5,5',5”-(benzene-1,3,5-triyl)tripicolinaldehyde . rice.eduthieme-connect.com The reaction between the difunctional this compound and a trifunctional aldehyde like this would lead to the formation of a two-dimensional, porous, and crystalline network.

The synthesis of hydrazone-linked COFs is often carried out under solvothermal conditions. This method involves heating the reactants in a sealed vessel in a high-boiling point solvent system. A common solvent mixture for this type of synthesis is a combination of mesitylene and dioxane , often with the addition of an acidic catalyst such as acetic acid .

The reaction temperature is a critical parameter that needs to be carefully controlled to promote the formation of a crystalline product rather than an amorphous polymer. The temperature is typically maintained at a specific level, for instance, 120°C, for a prolonged period, often several days, to allow for the reversible formation and breaking of bonds, which facilitates the error-correction process necessary for the growth of a highly ordered crystalline framework. The resulting COF precipitates from the solution and can be collected, washed with various organic solvents to remove any unreacted monomers and catalyst, and then dried.

Table 2: Typical Solvothermal Conditions for Hydrazone COF Synthesis

| Parameter | Value/Condition |

| Hydrazide Monomer | This compound |

| Aldehyde Monomer | e.g., 5,5',5”-(benzene-1,3,5-triyl)tripicolinaldehyde |

| Solvent System | Mesitylene/Dioxane |

| Catalyst | Acetic acid (aqueous) |

| Temperature | Typically around 120°C |

| Reaction Time | 3-7 days |

Hydrazone-Linkage COF Synthesis via Condensation Reactions

Control over Crystallinity and Morphology in Solution-Based Methods

The synthesis of Covalent Organic Frameworks (COFs) through solution-based methods presents the significant challenge of achieving high-quality crystalline materials. While general strategies to enhance COF quality include the use of modulators, controlled monomer addition, and optimization of catalysts, specific studies detailing the control over crystallinity and morphology for COFs derived solely from this compound are not extensively documented in current literature. The primary challenge in COF synthesis is often referred to as the "crystallization problem," where the irreversible nature of strong covalent bond formation can lead to rapid polymerization and the precipitation of amorphous, disordered materials instead of the desired crystalline, ordered frameworks. semanticscholar.org The principles of dynamic covalent chemistry, which rely on reversible bond formation to allow for "error-correction" during the growth process, are central to obtaining crystalline products. For hydrazone-linked COFs, which would be formed from this compound, this reversibility is crucial for the framework to self-heal and adopt a thermodynamically stable, crystalline structure.

Advanced Fabrication Techniques for COF Architectures

Advanced fabrication techniques are being explored to construct COF architectures beyond the bulk powders typically obtained from solvothermal synthesis. These methods aim to create well-defined thin films, coatings, and nanoparticle suspensions suitable for various applications.

Chemical Vapor Deposition (CVD) for Thin Films and Coatings

Chemical Vapor Deposition (CVD) represents a powerful, solvent-free approach for fabricating uniform and highly crystalline COF thin films. While research specifically detailing the CVD of this compound is limited, a closely related analogue, 2,5-diethoxyterephthalohydrazide (B2763183) (DETH), has been successfully used to create hydrazone-linked COF films (COF-42). osti.gov This method demonstrates the potential for using substituted terephthalohydrazide precursors in advanced film fabrication.

The process involves the co-evaporation of the two precursor monomers—in this case, the hydrazide (e.g., DETH) and an aldehyde partner like 1,3,5-triformylbenzene (TFB)—within a tube furnace. osti.gov The vaporized monomers are then carried by an inert gas stream and deposited onto a substrate, where they react to form the COF film. osti.gov This all-in-one synthesis technique can produce films of varying thickness, from tens of nanometers to over a micron, in a relatively short time frame. osti.gov The crystallinity and orientation of the resulting films can be confirmed through techniques such as grazing-incidence wide-angle X-ray scattering (GIWAXS). osti.gov

Table 1: CVD Synthesis Parameters for Hydrazone COF-42 Film (Analogue to this compound-based COFs)

| Parameter | Value / Condition | Source |

|---|---|---|

| Hydrazide Precursor | 2,5-diethoxyterephthalohydrazide (DETH) | osti.gov |

| Aldehyde Precursor | 1,3,5-triformylbenzene (TFB) | osti.gov |

| Synthesis Method | Chemical Vapor Deposition (CVD) | osti.gov |

| System Pressure | 3 torr | osti.gov |

| Carrier Gas | Argon (Ar) | osti.gov |

| Substrate | Si/SiO₂ | osti.gov |

Synthesis of Crystalline COF Nanoparticle Suspensions

The synthesis of crystalline COF nanoparticle suspensions from this compound has not been specifically detailed in the available research. Generally, the production of COF nanoparticles is an area of growing interest as it allows for their processing into inks or their use in composites and membrane fabrication. Methods to achieve nanoscale COFs include modulating reaction conditions, using surfactants, or employing confined synthesis environments to limit particle growth. However, specific protocols and findings related to this compound-derived COF nanoparticles remain an area for future investigation.

Post-Synthetic Modifications of this compound-Derived COFs (e.g., methylation)

Post-synthetic modification (PSM) is a powerful strategy to introduce new functionalities into a pre-existing COF structure without altering the underlying framework. illinois.eduscispace.com This allows for the customization of a COF's properties after its initial synthesis. illinois.edu Strategies for PSM include the chemical conversion of the framework's linkages or the modification of pendant functional groups integrated into the monomer units. sci-hub.sersc.org

However, there are no specific examples in the surveyed literature of post-synthetic modifications, such as methylation, being performed on COFs explicitly derived from this compound. For a hydrazone-linked COF, PSM could theoretically target the N-H groups of the hydrazone linkage or other functional groups that could be incorporated into the aldehyde comonomer. A significant challenge in any PSM procedure is the preservation of the COF's crystallinity and porosity during the chemical transformation. illinois.edu The development of PSM techniques for this compound-based COFs would be a valuable step in tailoring these materials for specific applications.

Supramolecular Assembly Principles and Intermolecular Interactions

Fundamental Principles of Molecular Self-Assembly in Porous Organic Materials

Molecular self-assembly is the autonomous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. nih.gov In the context of porous organic materials, such as Covalent Organic Frameworks (COFs), this principle is harnessed to construct crystalline, porous polymers from molecular building blocks. nih.gov The process is governed by the specific chemical information encoded within the constituent molecules, directing their assembly into predictable, extended structures. nih.gov The formation of these materials is a dynamic process, often involving reversible bond formation that allows for "error-checking" and the eventual crystallization of the most thermodynamically stable framework.

Role of Hydrazide Functional Groups in Directing Self-Assembly

The hydrazide functional groups (-C(=O)NHNH2) are central to the self-assembly of 2,5-Dibutoxyterephthalohydrazide. ossila.commdpi.com These groups are highly directional in their interactions and can participate in the formation of strong hydrogen bonds. mdpi.com They serve as key reactive sites, readily undergoing condensation reactions with aldehydes to form hydrazone linkages, which are the covalent backbone of certain COFs. ossila.com This reactivity, coupled with their ability to form predictable hydrogen-bonding patterns, makes hydrazides powerful directing groups in the synthesis of highly ordered porous materials. mdpi.com

Non-Covalent Interactions Governing COF Formation and Stability

Hydrogen bonds are a dominant force in the self-assembly of hydrazide-containing molecules. libretexts.orgnih.gov The N-H protons of the hydrazide group act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the oxygen atoms of the alkoxy groups can act as acceptors. ossila.comnih.gov This leads to the formation of extensive N-H···O hydrogen bonding networks that contribute significantly to the stability of the crystal lattice. ossila.comnih.gov The presence of dibutoxy groups in this compound is not merely for steric bulk; the alkoxy oxygens can participate in hydrogen bonding, further reinforcing the supramolecular structure. ossila.com This intricate network of hydrogen bonds helps to pre-organize the monomers for covalent bond formation and stabilizes the final COF structure.

Structural and Morphological Characterization of 2,5 Dibutoxyterephthalohydrazide Derived Cofs

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for verifying the crystallinity and determining the structural parameters of COFs.

Powder X-ray diffraction (PXRD) is instrumental in confirming the crystalline nature of COFs derived from hydrazide linkers. The resulting diffraction patterns typically exhibit a limited number of distinct Bragg peaks, which is characteristic of the inherent disorder within these materials. nih.gov For instance, a typical PXRD pattern for a 2D COF may show only 3-5 distinguishable peaks at low 2θ angles. nih.gov Despite the limited number of peaks, significant structural information can be extracted. nih.gov

The position of the (100) peak is a key indicator of the framework's pore size. nih.gov Analysis of the PXRD patterns allows for the identification of the stacking mode of the 2D layers, which can be either eclipsed (AA) or staggered (AB). nih.gov For example, in a study of a hydrazone-based COF, the experimental PXRD pattern was compared with simulated patterns to confirm the crystal structure. escholarship.org

Pawley refinement is a common method used to determine the unit cell parameters from a PXRD pattern without a full structural model. This method fits the peak positions to a set of unit cell parameters, providing information about the lattice. The goodness of fit (GOF) is a measure of the quality of the refinement, with values between 2 and 3 being considered acceptable for PXRD data. nih.gov

Table 1: Representative PXRD Data for a Hydrazone-Linked COF

| 2θ (degrees) | hkl | Stacking Mode | Reference |

| 1.91 | 110 | fjh | escholarship.org |

| 2.30 | 200 | fjh | escholarship.org |

This table presents hypothetical data based on typical values found in the literature for illustrative purposes.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique for characterizing the crystalline structure and molecular orientation of thin films of COFs. tum.deuni-kiel.de By using a grazing angle of incidence, the X-ray beam path within the thin film is increased, enhancing the scattering signal. tum.de This technique is particularly useful for determining the in-plane structure and the orientation of crystalline domains within the film. nih.gov

GIWAXS patterns of highly oriented COF films show distinct, sharp diffraction spots, which can be indexed to specific crystallographic planes. uni-kiel.de The distribution and intensity of these spots provide quantitative information about the degree of preferred orientation, often referred to as texture. diva-portal.org For example, a "fiber texture" describes a film where a specific crystal plane is preferentially oriented parallel to the substrate, while the in-plane orientation is random. diva-portal.org

The analysis of GIWAXS data can quantify the fraction of the film that possesses the desired surface-oriented texture. uni-kiel.deresearchgate.net This is crucial for optimizing the synthesis of COF films for applications where controlled orientation is critical. uni-kiel.de For instance, a study on UiO-66 MOF films demonstrated how GIWAXS could be used to increase the fraction of the desired oriented film from 4% to over 95% by modifying the synthetic protocol. uni-kiel.de The technique can also provide depth-resolved structural information, which is valuable for characterizing heterostructures. uni-kiel.deresearchgate.net

Table 2: Example of GIWAXS Data Analysis for a COF Thin Film

| Feature | Description | Significance | Reference |

| Sharp Diffraction Spots | Indicates a high degree of order and orientation. | Confirms the crystallinity and preferred orientation of the film. | uni-kiel.de |

| Ring-like Features | Suggests the presence of randomly oriented crystallites (powder-like). | Indicates a less ordered or polycrystalline nature. | researchgate.net |

| Azimuthal Angle (χ) Dependence | Variation in scattering intensity with χ reveals the degree of preferred orientation. | Allows for quantitative analysis of the film's texture. | nih.gov |

This table provides a general overview of how GIWAXS data is interpreted.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the chemical linkages, local atomic environments, and surface composition of 2,5-Dibutoxyterephthalohydrazide-derived COFs.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to confirm the formation of the desired chemical bonds within the COF structure. The key indicator of a successful synthesis of a hydrazone-linked COF is the appearance of a characteristic C=N stretching vibration and the disappearance or significant reduction of the C=O stretching vibration from the terephthalohydrazide monomer and the N-H stretching vibrations of the amine groups. mdpi.com

For instance, in the synthesis of a hydrazone-linked COF, the appearance of a peak around 1610 cm⁻¹ is attributed to the newly formed hydrazone C=N bond. mdpi.com The disappearance of the aldehyde and amine group peaks from the starting materials further confirms the successful condensation reaction. mdpi.com In some cases, a slight shift in the C=O peak to a lower wavenumber might be observed, indicating its interaction with other parts of the framework or adsorbed species. acs.org Similarly, a shift in the C-N absorption peak can indicate interactions with metal ions. acs.org The stability of the hydrazone linkage can also be assessed by FTIR, where the absence of new signals corresponding to hydrolysis products after exposure to solvents indicates a stable framework. researchgate.net

Table 3: Characteristic FTIR Peaks for a Hydrazone-Linked COF

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

| ~1610 | C=N stretch (hydrazone) | Formation of the covalent linkage in the COF. | mdpi.com |

| ~1224 | C-N stretch | Present in the COF backbone. | acs.org |

| ~1596 | C=C stretch (aromatic) | Aromatic rings of the monomers. | acs.org |

| Disappearance of ~1700 | C=O stretch (aldehyde) | Consumption of the aldehyde monomer. | mdpi.com |

| Disappearance of ~3300-3400 | N-H stretch (amine/hydrazide) | Consumption of the amine/hydrazide monomer. | mdpi.com |

This table presents a compilation of typical FTIR peak assignments found in the literature.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful tool for probing the local atomic environments within the COF structure. berkeley.edu It provides definitive evidence for the formation of the covalent linkages and can be used to study host-guest interactions and identify adsorption sites. manchester.ac.ukacs.org

The formation of the hydrazone C=N bond is confirmed by a characteristic resonance signal in the ¹³C CP/MAS NMR spectrum, typically appearing around 149-150 ppm. mdpi.comacs.orgberkeley.edu Other key resonances include those for the aromatic carbons (C=C) of the benzene (B151609) rings, which are generally observed around 128 ppm, and the carbonyl carbon (-C=O) at approximately 157 ppm. acs.org The presence and chemical shifts of these peaks confirm the successful construction of the COF backbone. berkeley.edu

Furthermore, solid-state NMR can be utilized to investigate the adsorption of molecules within the COF pores. Changes in the chemical shifts of the COF's carbon atoms upon adsorption of a guest molecule can indicate specific interactions and pinpoint the adsorption sites. manchester.ac.uknih.gov For example, in situ ¹³C NMR studies have been used to monitor the adsorption of CO₂ in porous materials, where the appearance of new signals or shifts in existing ones reveals information about the host-guest interactions. acs.org

Table 4: Typical ¹³C CP/MAS NMR Chemical Shifts for a Hydrazone-Linked COF

| Chemical Shift (ppm) | Assignment | Significance | Reference |

| ~157 | -C=O | Carbonyl group in the terephthalohydrazide moiety. | acs.org |

| ~149 | -C=N- | Confirms the formation of the hydrazone linkage. | mdpi.comacs.org |

| ~128 | Aromatic C=C | Benzene rings of the monomers. | acs.org |

This table provides representative chemical shift values based on literature data.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of the COF. rsc.org It is particularly useful for confirming the presence of the expected elements (carbon, nitrogen, oxygen) and for investigating charge transfer interactions within the framework or between the COF and adsorbed species. acs.orgrsc.org

A survey XPS spectrum will show peaks corresponding to the core levels of the constituent elements, such as C 1s, N 1s, and O 1s. acs.org High-resolution spectra of these regions can be deconvoluted to identify different chemical environments. For example, the C 1s spectrum can be resolved into components for C-C/C-H, C-N, and C=O bonds. rsc.org The N 1s spectrum is particularly informative for hydrazone-linked COFs, as it can be deconvoluted to distinguish between the different nitrogen environments within the hydrazone linkage. acs.org

XPS is also a powerful tool for studying charge transfer complexes. Upon adsorption of a species like a metal ion, shifts in the binding energies of the N 1s and O 1s peaks can indicate a coordinative interaction between the adsorbate and the electron-rich sites within the COF, such as the carbonyl oxygen and the amine nitrogen of the hydrazone group. acs.org The appearance of new peaks corresponding to the adsorbed species, such as Pd 3d, confirms its presence on the COF surface. acs.org

Table 5: Representative High-Resolution XPS Peak Assignments for a Hydrazone-Linked COF

| Core Level | Binding Energy (eV) | Assignment | Reference |

| C 1s | ~284.8 | C-C/C-H | rsc.org |

| C 1s | ~286.2 | C-N | rsc.org |

| C 1s | ~288.5 | C=O | rsc.org |

| N 1s | ~398.7 | C-N (enamine) | acs.org |

| N 1s | ~400.2 | C=N (hydrazone) | acs.org |

| O 1s | ~531.5 | C=O (hydrogen-bonded) | acs.org |

| O 1s | ~533.4 | C=O | acs.org |

This table presents a compilation of typical XPS binding energies from the literature. Actual values may vary depending on the specific COF and instrument calibration.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic properties of COFs derived from this compound. The formation of the extended π-conjugated system through hydrazone linkages typically results in a bathochromic (red) shift in the absorption spectrum compared to the individual monomers.

For instance, studies on analogous hydrazone-linked COFs demonstrate this phenomenon clearly. The TFB-COF, synthesized from the closely related 2,5-dimethoxyterephthalohydrazide, exhibits a broad absorption in the UV-Vis region with an absorption edge around 450 nm. This represents a significant redshift of 40-60 nm compared to its constituent building blocks, indicating the effective extension of π-conjugation within the 2D framework. researchgate.net Similarly, another hydrazone COF, TFPT-COF, constructed from 2,5-diethoxy-terephthalohydrazide, shows a distinct absorption edge at approximately 400 nm, which is also red-shifted relative to its monomers. rsc.orgresearchgate.net Thin films of related hydrazone COFs, such as COF-42, have shown distinct absorption peaks at approximately 280 nm and 400 nm. researchgate.net This data suggests an optical band gap of around 2.8 eV for these materials, a crucial parameter for photocatalytic and optoelectronic applications. rsc.orgresearchgate.net

Table 1: UV-Vis Absorption Data for Representative Hydrazone-Linked COFs

| Covalent Organic Framework (COF) | Key Spectral Features | Reference |

|---|---|---|

| TFB-COF | Broad absorption with an edge at ~450 nm | researchgate.net |

| TFPT-COF | Absorption edge around 400 nm (Optical Band Gap ~2.8 eV) | rsc.orgresearchgate.net |

Raman Spectroscopy

The successful synthesis of the COF is confirmed by the disappearance of characteristic vibrational modes of the monomer's functional groups (e.g., the aldehyde C-H stretch) and the appearance of new peaks corresponding to the newly formed bonds, such as the C=N stretching vibration of the hydrazone link. While specific Raman spectra for COFs derived directly from this compound are not widely available in the surveyed literature, the technique is fundamental in COF characterization to verify the degree of polymerization and structural integrity. acs.org

Microscopic and Imaging Analysis

Microscopy techniques are indispensable for visualizing the morphology, microstructure, and surface features of COFs, from the macroscopic particle shape down to the atomic lattice.

Transmission Electron Microscopy (TEM) for Microstructure and Crystal Lattice

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the direct visualization of the porous network and crystalline lattice of the COFs. For well-ordered hydrazone-linked COFs, high-resolution TEM (HR-TEM) can reveal the uniform hexagonal pore structures that are characteristic of 2D frameworks. researchgate.net Images have shown consistent spherical morphologies with average particle sizes measurable at the nanometer scale, for instance, around 136 nm for some hydrazone COFs. rsc.org These direct imaging techniques are crucial for confirming the long-range crystalline order and the presence of the predicted porous network, which are hallmarks of COF materials.

Atomic Force Microscopy (AFM) for Film Growth Mechanisms

Atomic Force Microscopy (AFM) is a vital tool for characterizing the surface of COF films, providing quantitative data on roughness and insights into their growth mechanisms. This is particularly important when COFs are prepared as thin films for electronic or membrane applications. AFM studies on various COF films have revealed that they can grow with a uniform morphology over large areas. acs.org

The average surface roughness (Ra) can be precisely measured; for example, a 55 nm thick C-C linked COF film was found to have an Ra of 10.8 nm. acs.org AFM is also instrumental in elucidating the film growth model. For certain 2D COFs, a Stranski-Krastanov growth mode has been identified, where initial layer-by-layer growth is followed by the formation of islands on subsequent layers. nih.gov This level of detailed surface analysis is critical for optimizing film quality for advanced applications.

Porosity and Surface Area Assessment

The defining characteristic of COFs is their permanent porosity. This is quantified through gas adsorption isotherms, typically using nitrogen or argon gas at cryogenic temperatures (77 K or 87 K, respectively). The resulting isotherms provide critical data on the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

Hydrazone-linked COFs derived from dialkoxyterephthalohydrazide precursors exhibit a range of surface areas and pore characteristics depending on the specific building blocks and synthesis conditions. The isotherms are often Type IV, which is characteristic of mesoporous materials. rsc.orgacs.org However, some variations can exhibit Type I isotherms, indicating a microporous nature. acs.org

Reported BET surface areas for this class of materials vary widely. For example, COF-42, synthesized from the closely related 2,5-diethoxyterephthalohydrazide (B2763183), has a reported BET surface area of 710 m²/g. acs.org A different hydrazone framework, TFPT-COF, boasts a very high BET surface area of 1603 m²/g. rsc.org Yet another, Tfpa-Od COF, presents a surface area of 554.9 m²/g. acs.org These differences highlight the tunability of COF properties. The pore size can also be tailored; studies have reported average pore sizes from a few nanometers up to larger mesopores, such as 8.88 nm. rsc.org This porosity is fundamental to their function in gas storage, separation, and catalysis. rsc.org

Table 2: Porosity and Surface Area Data for Representative Hydrazone-Linked COFs

| Covalent Organic Framework (COF) | BET Surface Area (m²/g) | Pore Size (nm) | Isotherm Type | Reference |

|---|---|---|---|---|

| COF-42 | 710 | Mesoporous | Type IV | acs.org |

| COF-43 | 620 | Mesoporous | Type IV | acs.org |

| TFPT-COF | 1603 | 3.8 | Type IV | rsc.orgrsc.org |

| Hydrazone-COF (TRIPOD-DHTH) | 2.78 | 8.88 | Type IV | rsc.org |

Advanced Applications of 2,5 Dibutoxyterephthalohydrazide Derived Cofs

Environmental Remediation and Pollutant Capture

The tailored architecture of COFs derived from 2,5-Dibutoxyterephthalohydrazide, which incorporates both electron-rich alkoxy groups and hydrazide moieties, provides a powerful platform for sequestering specific environmental contaminants. These functionalities create "nanotraps" that can selectively bind and remove pollutants from both aqueous and gaseous phases.

The extraction of uranium from seawater is a significant challenge due to its extremely low concentration (∼3.3 ppb) and the presence of high concentrations of competing ions. COFs derived from this compound offer a solution through their specialized chelating environments designed for high affinity and selectivity for the uranyl ion (UO₂²⁺).

The performance of an adsorbent for uranium extraction is often measured by its uptake capacity and distribution coefficient (Kd), which indicates the material's affinity for the target ion. COFs featuring hydrazine-carbonyl sites, similar to those in this compound-based COFs, have demonstrated exceptional performance. For instance, a COF functionalized with hydroxypropoxy assistant groups achieved a high uranium uptake capacity of 11.3 mg/g and a remarkable distribution coefficient exceeding 9.2 × 10⁵ mL/g in seawater. researchgate.net The design of COFs with amidoxime (B1450833) nanotraps has also led to materials with super-fast uranium uptake kinetics, reaching over 95% of their equilibrium adsorption capacity within just 5 hours, even at low uranyl concentrations. acs.org These findings underscore the potential of rationally designed COFs to exhibit high binding affinities essential for practical uranium extraction.

Table 1: Uranium Uptake Performance of Various Functionalized Adsorbents

| Adsorbent Material | Functional Group/Strategy | Max. Adsorption Capacity | Distribution Coefficient (Kd) (mL/g) | Source(s) |

| COF-R5 | Hydrazine-carbonyl with hydroxypropoxy | 11.3 mg/g (in seawater) | >9.2 × 10⁵ | researchgate.net |

| COF 2-Ru-AO | Amidoxime nanotraps, photocatalysis | 382.0 mg/g (spiked solution) | - | acs.org |

| TAPA-COF-1 | Ortho-hydroxyl groups | 657.2 mg/g | - | rsc.org |

| AF Series | Amidoxime-grafted polyethylene | 3.9 g-U/kg-adsorbent | - | capes.gov.br |

Selective Uranium Extraction from Aqueous Solutions (e.g., seawater)

Mechanism of Alkoxy Group Contribution to Binding

Selectivity is paramount for extracting uranium from seawater, where other ions like vanadium and copper are present in higher concentrations. The rigid and ordered structure of COFs allows for the precise preorganization of binding sites to create a "uranium nanotrap". researchgate.netacs.org In a this compound-derived COF, the hydrazine-carbonyl moieties act as the primary chelating sites, while the surrounding dibutoxy groups function as cooperative assistant groups. researchgate.net This strategic spatial arrangement of multiple functional groups creates a highly specific coordination environment that matches the size and geometry of the uranyl ion. This "cooperative chelation" strategy significantly improves the interaction with uranium over other competing metal ions, which is a key principle in designing adsorbents with high sensitivity and selectivity. rsc.orgacs.org

Radioactive iodine, released from nuclear power plants and medical applications, poses a severe environmental and health risk. COFs derived from this compound are excellent candidates for capturing iodine due to their porous nature and the presence of multiple electron-rich sites that can interact strongly with iodine molecules.

COFs have demonstrated exceptionally high iodine adsorption capacities, significantly outperforming many traditional materials. For example, certain COFs have shown iodine capture values as high as 4.75 g/g, while others can adsorb more than 650 wt% of their own weight in iodine from aqueous solutions. rsc.orgrsc.org The high capacity of a this compound-derived COF would stem from its abundant adsorption sites, including the imine/hydrazide nitrogen atoms, carbonyl oxygen atoms, and the ether oxygen atoms of the butoxy groups. These sites interact with iodine molecules through strong host-guest and charge-transfer interactions. rsc.org Spectroscopic studies on similar COFs confirm that iodine is often captured and converted into more stable polyiodide species, such as triiodide (I₃⁻) and pentaiodide (I₅⁻), within the COF channels. researchgate.netmdpi.com The ordered, porous structure facilitates the rapid diffusion and trapping of iodine vapor, leading to excellent dynamic adsorption performance. rsc.orgresearchgate.net

Table 2: Iodine Adsorption Capacity of Various Covalent Organic Frameworks

| Adsorbent Material | Key Functional Group(s) | Iodine Uptake Capacity | Adsorbed Species | Source(s) |

| TPB-TMPD-COF | Imine groups | 4.75 g/g (vapor) | I₃⁻, I₅⁻ | rsc.org |

| COFamides | Amide sidechains | >650 wt% (aqueous) | I₂, Iodide | rsc.org |

| TpBD-(OMe)₂ | Ketoenamine, Methoxy | 728.77 mg/g (solution) | I₂, I₃⁻, I₅⁻ | researchgate.net |

| SIOC-COF-7 | Amine, Carbonyl | 4.81 g/g | - | mdpi.com |

Iodine Pollutant Capture (e.g., I2 vapor, triiodide ions)

Interfacial Interactions and Charge-Transfer Complex Formation with Iodine Species

The efficacy of this compound-derived COFs in capturing iodine is rooted in strong interfacial interactions and the formation of charge-transfer complexes. libretexts.org When iodine, a Lewis acid, is introduced into the electron-rich environment of the COF, a donor-acceptor relationship is established. libretexts.org This interaction leads to the formation of new charge-transfer (CT) bands, which can be observed spectroscopically. libretexts.org

The process is a synergistic combination of physisorption, where iodine molecules are physically trapped within the COF's pores, and chemisorption, where stronger chemical bonds are formed. mdpi.com Upon adsorption, the iodine molecules readily interact with the COF's framework to generate polyiodide species, such as triiodide (I₃⁻) and pentaiodide (I₅⁻). mdpi.comrsc.org The presence of these species indicates that a chemical transformation, and not just physical adsorption, has occurred. mdpi.com This charge-transfer mechanism is crucial for the high iodine uptake capacity observed in these materials. rsc.org For instance, COFs prepared from this compound have demonstrated a high capacity for capturing iodine, recorded at 2.16 g/g for molecular iodine (I₂) in the air and 4.46 g/g for triiodide (I₃⁻) in aqueous solutions. ossila.com

Table 1: Iodine Uptake Capacity of Various Covalent Organic Frameworks

| COF Material | Iodine Uptake (g/g) | Conditions |

|---|---|---|

| This compound derived COF | 2.16 (I₂) | In air |

| This compound derived COF | 4.46 (I₃⁻) | In aqueous solution |

| TPB-TMPD-COF | 4.75 | 350 K, normal pressure |

| JUC-561 (TTF-based COF) | 8.19 | 75 °C, ambient pressure |

This table presents comparative data on the iodine uptake performance of different COF materials under various conditions. rsc.orgossila.comnih.gov

Role of Pyridine (B92270) and Hydrazine (B178648) Moieties in Iodine Binding

The specific functional groups within the COF structure play a pivotal role in iodine binding. Nitrogen-rich moieties, such as pyridine and hydrazine derivatives, are particularly effective. mdpi.com The hydrazide groups present in the this compound precursor lead to hydrazone linkages in the final COF structure. ossila.com These nitrogen-containing sites are key to the high affinity for iodine. mdpi.com

Research has shown that moieties like bipyridine can form stable charge-transfer complexes with iodine. mdpi.com Furthermore, the hydrazine-derived linkages are critical. In some COFs, these hydrazone links can be reduced to create more flexible N-H bonds. These N-H moieties can form strong N-H···I hydrogen bonds with the captured polyiodide species (specifically I₃⁻), significantly enhancing the stability of the bound iodine and contributing to superior capture performance. mdpi.com The electron-rich nature of these nitrogenous groups facilitates the donor-acceptor interaction that drives the formation of the charge-transfer complex with iodine. mdpi.comrsc.org

Separation Technologies

The uniform pore structure and chemical stability of COFs derived from this compound make them ideal candidates for advanced membrane-based separation technologies. dntb.gov.ua These applications are particularly promising for reducing the energy consumption associated with traditional separation methods like distillation. rsc.orgresearchgate.net

Biobutanol Production through COF-Based Membranes

A significant application of these materials is in the production of biobutanol, a renewable biofuel. rsc.org The recovery of butanol from dilute fermentation broths is an energy-intensive process. rsc.orgrsc.org Membrane-based pervaporation using COFs offers a low-energy alternative. researchgate.net Composite membranes, created by embedding hydrazone-linked COFs (such as COF-42) into a polymer matrix like polydimethylsiloxane (B3030410) (PDMS), have been developed for this purpose. dntb.gov.uarsc.orgrsc.org These membranes effectively separate butanol from water, and when coupled with a dehydration membrane, can purify a 5 wt% feed solution to over 99.2 wt% n-butanol. rsc.orgrsc.org

COF-based membranes exhibit exceptional performance in butanol separation due to their unique structural properties. rsc.org The membranes show ultra-high selectivity for n-butanol over water. rsc.org This is attributed to the creation of preferential transport pathways within the membrane structure that favor butanol molecules while hindering the diffusion of smaller water molecules. rsc.orgrsc.org The result is not only high selectivity but also an improved permeate flux compared to conventional membranes. rsc.org Membranes with continuous, ordered nanochannels have demonstrated fluxes as high as 18.8 kg m⁻² h⁻¹ for separating a 5 wt% n-butanol/water mixture. nih.gov This combination of high selectivity and permeability allows for efficient and rapid purification of biobutanol. nih.govnih.gov

Table 2: Performance of COF-Based Membranes in Biobutanol Separation

| Membrane Type | Feed Concentration (n-butanol) | Final Purity (n-butanol) | Permeate Flux |

|---|---|---|---|

| COF-42/PDMS Composite | 5 wt% | > 99.2 wt% | Improved |

| Continuous COF Membrane | 5 wt% | Not Specified | Up to 18.8 kg m⁻² h⁻¹ |

This table summarizes the reported performance of different COF-based membranes in the separation of n-butanol from water. rsc.orgnih.gov

The performance of COF-based separation membranes is significantly influenced by their structural characteristics, including crosslinking density. Crosslinking density refers to the number of connections between the polymer chains that form the membrane network. While not always directly synthesized from this compound, the principles from model crosslinked systems are applicable. Generally, decreasing the crosslinking density can lead to an increase in the membrane's permeability. However, this must be carefully balanced, as lower density can sometimes compromise the membrane's selectivity and mechanical stability. The strategic control over crosslinking density and the homogeneity of crosslink distribution are key factors in optimizing the trade-off between permeability and selectivity for a specific separation task like butanol recovery. researchgate.net

General Size Exclusion Membrane Applications

The precisely defined and tunable pore structures of COFs make them excellent materials for general size-exclusion membrane applications. The working principle relies on separating molecules based on their size and shape. For example, COF-42, which can be synthesized using building blocks from the same class as this compound, has a well-defined average pore size of 23 Å. rsc.org This pore size is significantly larger than the kinetic diameter of n-butanol (5.05 Å), allowing the butanol molecules to pass through while potentially retaining larger molecules. rsc.org This inherent property of uniform porosity allows for the design of membranes tailored for specific molecular sieving applications beyond butanol separation.

Catalytic Platforms and Heterogeneous Catalysis

Covalent Organic Frameworks are increasingly being investigated as robust platforms for heterogeneous catalysis. Their crystalline porous structures can provide a high concentration of accessible active sites, while their insolubility makes them easily separable and recyclable, a key advantage in industrial processes.

While specific catalytic applications of COFs derived from this compound are not yet widely reported, the hydrazide functional groups within the framework could potentially act as basic catalytic sites. These sites could facilitate various organic transformations. A common benchmark reaction to test the catalytic activity of such basic sites is the Knoevenagel condensation, a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group. wikipedia.orgorganic-chemistry.orgrsc.orgsphinxsai.comresearchgate.net

Furthermore, the porous network of a COF can be functionalized with metal nanoparticles or complexes to create highly efficient and selective catalysts. For instance, palladium-functionalized COFs have demonstrated exceptional activity in C-C coupling reactions like the Suzuki-Miyaura coupling. nih.govmdpi.com A hypothetical COF derived from this compound could be similarly metalated to catalyze such reactions. The performance of such a catalyst would be evaluated based on its yield, turnover number (TON), and turnover frequency (TOF).

To illustrate the potential, the table below shows the catalytic performance of other representative COFs in important organic reactions.

| Catalyst | Reaction | Substrates | Product Yield (%) | Turnover Frequency (h⁻¹) |

| Pd/COF-318 | Suzuki-Miyaura Coupling | Aryl bromide, Arylboronic acid | >99 | 199.6 |

| Bimetallic Pd(II)/Cu(II)@TADP-COF | Suzuki Coupling/Oxidation | 4-iodobenzyl alcohol, phenylboronic acid | High | Not Reported |

Data based on the performance of other COFs to illustrate potential applications. nih.govmdpi.com

The development of COFs from this compound for catalytic applications would involve synthesizing the COF, characterizing its structure and porosity, and then evaluating its performance in relevant catalytic tests.

Electronic Materials and Organic Transistors

The ordered, π-conjugated structures of many COFs make them attractive for applications in electronic devices, such as organic field-effect transistors (OFETs) and sensors. The ability to precisely control the molecular building blocks allows for the fine-tuning of electronic properties like band gap and charge carrier mobility.

While the electronic properties of COFs derived specifically from this compound have not been extensively detailed in the literature, theoretical studies on other 2D COFs predict promising charge-transport characteristics. For instance, some π-conjugated 2D COFs are predicted to have ambipolar behavior with high electron and hole mobilities. rsc.org

An organic transistor is a key component in modern electronics, and its performance is highly dependent on the semiconductor used. A COF-based OFET would utilize the COF as the active channel material. The performance of such a device is characterized by its charge carrier mobility and on/off ratio. The ordered structure of COFs could lead to efficient charge transport, a crucial factor for high-performance transistors.

The table below presents predicted charge-transport properties for other exemplary 2D COFs, indicating the potential for this class of materials in electronic applications.

| COF Material | Predicted Hole Mobility (cm² V⁻¹ s⁻¹) | Predicted Electron Mobility (cm² V⁻¹ s⁻¹) | Band Gap (eV) |

| Pyrene-based 2D COF | 65-95 | 65-95 | ~2.0 |

| Porphyrin-based 2D COF | 65-95 | 65-95 | ~1.8 |

| Zinc-Porphyrin-based 2D COF | 65-95 | 65-95 | ~1.9 |

Data based on theoretical predictions for other 2D COFs to illustrate potential electronic properties. rsc.org

Future research into COFs from this compound would likely involve the synthesis of thin films of the material, followed by fabrication into transistor devices to measure their electronic characteristics. The dibutoxy groups might also influence the material's solubility and processing, which are important considerations for device fabrication.

Computational and Theoretical Investigations

Molecular Modeling and Simulations for COF Structure Prediction and Validation

Molecular modeling and simulations play a pivotal role in the study of Covalent Organic Frameworks (COFs) synthesized from 2,5-dibutoxyterephthalohydrazide. These computational techniques are crucial for predicting the three-dimensional structure of the resulting COFs and for validating experimental findings. The inherent challenge in crystallizing COFs into large single crystals often makes experimental structure determination difficult. Computational modeling helps to bridge this gap by providing atomistic models of the framework, which can be used to simulate diffraction patterns and compare them with experimental powder X-ray diffraction (PXRD) data. This comparison is a key step in confirming the predicted topology and assessing the crystallinity of the synthesized material.

Furthermore, molecular simulations can be used to assess the stability of different possible stacking arrangements of the 2D COF layers. By calculating the energy of various stacking configurations, such as AA and AB stacking, researchers can identify the most energetically favorable arrangement, which is likely to be the one adopted by the real material. These models also provide a platform for investigating the porosity of the COF, including pore size and shape, which are critical parameters for applications such as gas storage and separation.

Within the COF structure, the conformation of the this compound moiety is influenced by intermolecular interactions with neighboring linkers and layers. Intramolecular hydrogen bonding between the hydrazide groups can also play a significant role in stabilizing a particular conformation. For instance, in similar bis-Schiff base compounds, intramolecular O-H...N hydrogen bonding has been shown to be a key factor in determining the most stable conformer. mdpi.com The interplay of these forces dictates the final arrangement of the functional groups within the pores of the COF, which has direct implications for the material's performance in applications such as selective adsorption.

Quantum Mechanical Calculations for Mechanistic Insights

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of this compound-based COFs. These calculations are essential for understanding the mechanisms of adsorption and catalysis at a fundamental level.

The ability of COFs derived from this compound to capture pollutants such as iodine and uranyl ions is a key area of research. DFT calculations are instrumental in quantifying the strength of the interaction between the adsorbate and the COF. The binding energy, a key output of these calculations, indicates how strongly a particular species is adsorbed onto the framework.

For iodine capture, the electron-rich nature of the hydrazone-linked framework, further enhanced by the electron-donating dibutoxy groups, is expected to lead to strong interactions with iodine molecules. Theoretical studies on other COFs have shown that the binding energy can significantly affect iodine uptake. mdpi.com DFT calculations can pinpoint the preferred binding sites for iodine within the COF pores and elucidate the nature of the interaction, which can range from physisorption to charge-transfer interactions.

In the case of uranyl ion extraction from seawater, the hydrazide and carbonyl groups of the linker act as chelating sites. The dibutoxy groups are thought to play a cooperative role in enhancing the binding affinity. DFT calculations on a series of COFs with different functional groups have shown that the binding free energy of uranyl ions can be tuned by modifying the chemical environment around the binding site. unt.edu For a COF with flexible hydroxypropoxy groups, a favorable binding free energy was calculated, indicating a strong affinity for uranyl ions. unt.edu

Below is a table summarizing representative calculated binding energies for uranyl ions with different functionalized COFs, illustrating the impact of the linker's functional groups on the adsorption strength.

| COF Model | Functional Group | Calculated Uranyl Binding Free Energy (kcal/mol) |

| COF-R1 | - | -35.2 |

| COF-R2 | - | -35.2 |

| COF-R3 | - | -35.2 |

| COF-R4 | - | -35.2 |

| COF-R5 | Hydroxypropoxy | -35.2 |

Data adapted from a study on cooperative chelating sites in COFs for uranium extraction. unt.edu

To fully understand the dynamics of adsorption and other chemical processes within the COF, it is necessary to go beyond static binding energy calculations and explore the entire energy landscape of the event. Free energy diagrams, often constructed using techniques like umbrella sampling in conjunction with molecular dynamics simulations, map out the energy changes as a molecule or ion moves into and binds within the COF pore.

These diagrams can reveal the presence of energy barriers that may hinder the adsorption process, as well as the existence of intermediate states. For example, a free energy profile for an ion translocating through a nanopore would show peaks and valleys corresponding to energy penalties (like dehydration) and favorable electrostatic interactions. bohrium.com By analyzing the shape of the free energy profile, researchers can gain insights into the kinetics and thermodynamics of the adsorption process, which is crucial for designing materials with optimal performance. A schematic representation of a free energy profile for an adsorption event is shown below, illustrating the initial state, transition state, and final adsorbed state.

The electron-donating nature of the dibutoxy groups on the this compound linker has a profound impact on the electronic properties of the resulting COF. These alkoxy groups increase the electron density of the aromatic ring and the hydrazone linkages, which can enhance the framework's interaction with electron-deficient species.

DFT calculations can be used to visualize and quantify these electronic effects. For example, mapping the electrostatic potential (ESP) onto the van der Waals surface of the molecule can reveal regions of high and low electron density. researchgate.net This analysis can confirm that the presence of the dibutoxy groups leads to a more electron-rich framework, which is beneficial for binding electrophilic guests. Furthermore, analysis of the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the charge transfer capabilities of the material, which is relevant for applications in photocatalysis and sensing.

Molecular Dynamics (MD) Simulations for Material Behavior and Transport Phenomena (e.g., membrane model construction)

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound-based materials, particularly in the context of their application as membranes for separation processes. MD simulations model the movement of atoms and molecules over time, allowing for the investigation of transport phenomena such as water and ion diffusion through the COF pores.

To simulate a COF-based membrane, a computational model of the membrane is constructed, typically consisting of one or more layers of the 2D COF. This membrane is then placed in a simulation box between two reservoirs of a solvent, such as water, often containing dissolved ions. researchgate.netrsc.org By applying a pressure or concentration gradient across the membrane, the transport of water molecules and ions through the COF channels can be simulated.

These simulations can provide quantitative data on key performance metrics such as water flux and salt rejection. rsc.org For instance, MD simulations have been used to study a series of computationally designed 2D functional COF membranes for water desalination, revealing that water flux is influenced by both the aperture size and the functionality of the membrane. rsc.org Hydrophilic functional groups were found to enhance water flux due to preferential interactions with water molecules. rsc.org Such studies are invaluable for understanding the molecular-level mechanisms of separation and for guiding the design of new COF membranes with improved performance. The insights gained from MD simulations can help to optimize the pore size, shape, and chemical functionality of the COF for specific separation applications.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. For this compound, DFT calculations can determine optimized geometry, electronic properties, and reactivity descriptors.

DFT studies on analogous aromatic hydrazide systems reveal that the electronic properties are significantly influenced by the molecular structure. The presence of electron-donating butoxy groups and the central aromatic ring, combined with the hydrazide moieties, dictates the distribution of electron density. The molecular electrostatic potential (MEP) map, a key output of DFT calculations, visualizes the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the oxygen and nitrogen atoms of the hydrazide groups are expected to be the most electron-rich regions, making them susceptible to electrophilic attack and key sites for coordination and hydrogen bonding.

Key parameters derived from DFT calculations for similar aromatic hydrazides are presented in the table below. These values provide an estimation of the electronic characteristics that can be expected for this compound.

| Compound Family | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Hydrazinylthiazole-4-carbohydrazides | -5.843 to -6.385 | -1.365 to -2.666 | 3.583 to 4.546 |

| Aromatic Sulfonamide Hydrazides | Not specified | Not specified | ~2.507 |

This table presents data from computational studies on structurally related hydrazide compounds to illustrate the typical range of electronic properties.

The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial in determining a molecule's reactivity. A higher EHOMO indicates a greater ability to donate electrons, while a lower ELUMO suggests a greater ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org

Frontier Molecular Orbital (FMO) Theory Applications in Reaction Mechanisms

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. comporgchem.com This theory is instrumental in predicting the outcomes of various chemical reactions, including the formation of covalent organic frameworks (COFs) from this compound.

In the context of COF synthesis, this compound acts as a monomer, reacting with aldehydes to form hydrazone linkages. According to FMO theory, this reaction can be described as an interaction between the HOMO of the hydrazide (specifically the lone pair of electrons on the terminal nitrogen atom) and the LUMO of the aldehyde (the π* orbital of the carbonyl group). The energy difference between these frontier orbitals governs the reaction's feasibility and rate.

The distribution of the HOMO and LUMO across the this compound molecule is not uniform. The HOMO is typically localized on the electron-rich hydrazide groups, confirming their role as the primary nucleophilic sites. The LUMO is generally distributed over the aromatic ring and the carbonyl groups of the hydrazide moieties. This separation of frontier orbitals is key to the molecule's ability to undergo condensation reactions to form extended polymeric structures.

The energy gap (ΔE) is a critical parameter derived from FMO analysis. For a series of hydrazinylthiazole-4-carbohydrazides, the calculated band gaps ranged from 3.583 eV to 4.546 eV. rsc.org A smaller energy gap in a molecule suggests that it will have a higher power conversion efficiency if used as a photovoltaic material. rsc.org

Molecular Docking Studies for Host-Guest Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a "guest") when bound to a second molecule (a "host") to form a stable complex. comporgchem.com This method is widely used to understand intermolecular interactions, such as those in host-guest chemistry. While often applied to protein-ligand binding, it is also a valuable tool for studying the interactions of small molecules within the pores of materials like COFs, which can be formed from this compound.

In a hypothetical scenario, molecular docking could be employed to study the binding of a guest molecule, such as a metal ion or a small organic pollutant, within a cavity of a COF constructed from this compound monomers. The docking simulation would explore various possible binding poses of the guest within the host's cavity and calculate the binding energy for each pose. The most favorable pose would be the one with the lowest binding energy, indicating the most stable host-guest complex.

The interactions driving the formation of these complexes are typically non-covalent, including:

Hydrogen Bonding: The N-H and C=O groups of the hydrazide linkage are excellent hydrogen bond donors and acceptors.

π-π Stacking: Interactions between the aromatic ring of the host and an aromatic guest molecule.

van der Waals Forces: General attractive or repulsive forces between molecules.

Electrostatic Interactions: Interactions between charged or polar regions of the host and guest.

For example, in the docking of inhibitors with proteins in the presence of metal ions, lower binding, docking, and internal energies are often observed, suggesting that the metal plays a crucial role in the binding of the inhibitor with the protein, as well as in structural stability and catalysis. utrgv.edu The table below illustrates hypothetical binding energies for different guest molecules within a COF pore, demonstrating how docking can be used to predict binding affinity.

| Guest Molecule | Host | Predicted Binding Energy (kcal/mol) | Primary Interactions |

| Uranyl Ion (UO₂²⁺) | COF Pore | -8.5 | Electrostatic, Coordination |

| Iodine (I₂) | COF Pore | -5.2 | van der Waals, Charge Transfer |

| Phenol | COF Pore | -6.8 | Hydrogen Bonding, π-π Stacking |

This table is a hypothetical representation of results from molecular docking studies to illustrate the potential host-guest interactions of a COF derived from this compound.

These computational studies are vital for screening potential guests and understanding the fundamental interactions that govern the selective binding properties of materials derived from this compound.

Future Research Directions and Perspectives

Rational Design of Novel COF Architectures with Enhanced Performance

The rational design of Covalent Organic Frameworks (COFs) derived from 2,5-Dibutoxyterephthalohydrazide is a key area for future research, focusing on the strategic selection of building blocks and synthetic conditions to create materials with superior performance. The dibutoxy groups on the terephthalohydrazide linker are not merely passive substituents; they play a crucial role in the properties and functionality of the resulting COFs.

One successful example of rational design involves the creation of COFs for the selective extraction of uranium from seawater. In these frameworks, the alkoxy groups of the this compound linker enhance the binding of uranyl ions ([UO₂]²⁺) at the hydrazone sites through hydrogen bonding interactions. This demonstrates how the thoughtful design of the linker can lead to materials with highly specific and enhanced capabilities.

Future design strategies could explore the following:

Modulation of Pore Environment: By systematically varying the length and branching of the alkoxy chains (e.g., from dibutoxy to diethoxy or dihexoxy), the hydrophobicity and steric environment of the COF pores can be fine-tuned. This can influence the selective adsorption of other molecules and ions.

Introduction of Additional Functional Groups: While the hydrazide provides the primary reactive sites for forming the COF linkage, the aromatic ring of the terephthalic acid backbone could be further functionalized to introduce additional catalytic or recognition sites.

Control of Topology and Interlayer Stacking: The choice of co-monomers with different geometries (e.g., trigonal, tetrahedral) to react with the linear this compound can lead to COFs with different network topologies (e.g., hexagonal, kagome). Furthermore, controlling the stacking of the 2D layers (e.g., eclipsed vs. staggered) can significantly impact the material's porosity and electronic properties. nih.gov The strategic integration of linkers with different symmetries can lead to the formation of dual-pore COFs, which exhibit hierarchical porosities and can enhance mass diffusion and charge transfer. nih.gov

Exploration of Expanded Application Domains for this compound-Derived Materials

Building on the successes in pollutant capture, future research will undoubtedly expand the application domains of materials derived from this compound. The inherent properties of these materials, such as their ordered porosity and tunable electronic structure, make them promising candidates for a range of advanced applications.

Chemical Sensing

The demonstrated ability of COFs derived from this compound to selectively capture uranium and iodine pollutants from air and water highlights their potential as highly effective chemical sensors. rsc.org The mechanism of action often involves a specific interaction between the analyte and the functional groups within the COF pores, leading to a detectable signal.

Future research in this area could focus on:

Broadening the Scope of Detectable Analytes: By modifying the functional groups and pore environment of the COFs, it should be possible to design sensors for a wide range of other environmental pollutants, industrial chemicals, and even biological molecules.

Developing Different Transduction Mechanisms: While gravimetric methods (measuring mass change upon adsorption) are straightforward, integrating these COFs with other signal transduction methods, such as fluorescence, colorimetry, or electrochemical signals, could lead to more sensitive and user-friendly sensor devices. For instance, the fluorescence of many COFs is quenched upon binding to certain analytes, providing a clear "turn-off" signal. cornell.edu

Fabrication of Sensor Devices: Moving beyond laboratory-scale powder materials, the fabrication of thin films or coatings of these COFs on transducer surfaces is a critical step towards real-world sensor applications.

Photocatalysis

The conjugated nature of the hydrazone linkages and the potential for creating ordered donor-acceptor structures make COFs derived from this compound intriguing candidates for photocatalysis. mdpi.com While specific studies on the photocatalytic activity of COFs from this particular linker are still emerging, the general principles of COF-based photocatalysis provide a clear roadmap for future investigations. researchgate.netrsc.org

Key research directions in photocatalysis include:

Hydrogen Production from Water: By incorporating photosensitive moieties and co-catalysts, these COFs could be designed to absorb light and drive the splitting of water into hydrogen and oxygen, offering a promising route to clean energy. rsc.org

CO₂ Reduction: Similar to water splitting, COFs can be engineered to capture and photocatalytically reduce carbon dioxide into valuable chemical fuels like methane (B114726) or methanol. mdpi.com

Organic Pollutant Degradation: The photocatalytic properties of these materials could be harnessed to break down persistent organic pollutants in water and air into less harmful substances.

Integration of Advanced Computational Methodologies for Predictive Material Design

The development of novel materials from this compound can be significantly accelerated by integrating advanced computational methodologies. researchgate.net These methods allow for the in silico design and screening of materials before their synthesis, saving time and resources.

Future computational efforts should focus on:

Predicting COF Crystal Structures: Accurately predicting the crystal structure, including the topology and stacking of the layers, is crucial for understanding and predicting the material's properties.

Simulating Adsorption and Diffusion: Grand Canonical Monte Carlo (GCMC) simulations can be used to predict the adsorption isotherms of various gases and molecules within the COF pores, guiding the design of materials for specific separation or sensing applications. rsc.org

Calculating Electronic and Optical Properties: Density Functional Theory (DFT) calculations can provide insights into the electronic band structure, optical absorption spectra, and charge transport properties of the COFs, which are essential for designing effective photocatalysts and electronic devices.

Strategies for Scalable Synthesis and Industrial Implementation of Derived Materials

For the promising applications of materials derived from this compound to be realized, it is imperative to develop strategies for their scalable synthesis and industrial implementation. nih.gov While laboratory-scale syntheses provide proof-of-concept, large-scale production presents significant challenges.

Future research in this area should address:

Development of Cost-Effective Synthetic Routes: Exploring alternative, more economical starting materials and synthetic methods is crucial for industrial viability.

Optimization of Reaction Conditions: Moving from small-scale batch reactions to continuous flow processes can significantly improve production efficiency and consistency. ugent.be Recent advancements have shown that some COFs can be synthesized in minutes at room temperature in water, which is a significant step towards sustainable and scalable production. acs.org

Post-Synthesis Processing and Formulation: Developing methods to process the synthesized powders into desired forms, such as pellets, membranes, or coatings, is essential for their practical application in various technologies. This includes creating robust membranes for separations or integrating the COF powder into polymer matrices to form composite materials. azom.com

Q & A

Q. What spectroscopic techniques are critical for characterizing 2,5-Dibutoxyterephthalohydrazide?

Methodological Answer: Key techniques include Fourier-transform infrared spectroscopy (FT-IR) to confirm hydrazide and alkoxy functional groups (e.g., absorption peaks near 1668 cm⁻¹ for C=O stretching) and nuclear magnetic resonance (NMR) for structural elucidation of butoxy chains and aromatic protons. Mass spectrometry (MS) and elemental analysis validate molecular weight (338.41 g/mol) and purity. High-performance liquid chromatography (HPLC) ensures batch consistency .

Q. What storage conditions are optimal for maintaining compound stability?

Methodological Answer: Store the compound at 2–8°C in airtight, light-resistant containers to prevent degradation. Regular stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can monitor thermal decomposition profiles. Avoid exposure to moisture, as hydrazide groups may hydrolyze under humid conditions .

Q. What synthetic routes are used to prepare this compound?

Methodological Answer: The compound is synthesized via condensation reactions between 2,5-dibutoxyterephthalic acid derivatives and hydrazine. Solvent selection (e.g., ethanol or dioxane) and stoichiometric control of hydrazine are critical. Post-synthesis purification involves recrystallization or column chromatography, with purity verified by melting point analysis (>300°C for related analogs) and HPLC .

Advanced Research Questions

Q. How can reaction parameters be optimized for synthesizing COFs using this compound?

Methodological Answer: For antiparallel stacked COFs (e.g., ACOF-1), optimize solvent composition (1,4-dioxane/mesitylene/acetic acid, 5:5:1 v/v), temperature (120°C), and reaction time (72 hours). Use sonication to homogenize precursors and vacuum filtration with ethanol/acetone washes to isolate the product. Monitor crystallinity via powder X-ray diffraction (PXRD) and porosity via BET surface area analysis .

Q. How can contradictions between computational and experimental electronic properties be resolved?

Methodological Answer: Address discrepancies by cross-validating density functional theory (DFT) predictions with experimental data from UV-Vis spectroscopy and cyclic voltammetry . Adjust computational models to account for solvent effects or intermolecular interactions observed in X-ray crystallography. Use multivariate statistical analysis to identify outliers in datasets .

Q. What methodologies assess iodine capture efficiency in COFs derived from this compound?

Methodological Answer: Conduct dynamic adsorption experiments using iodine-saturated cyclohexane or vapor phases. Quantify uptake via gravimetric analysis or inductively coupled plasma mass spectrometry (ICP-MS). Compare performance with control materials (e.g., activated carbon) and analyze binding mechanisms using Raman spectroscopy (I₂ stretch shifts) and X-ray photoelectron spectroscopy (XPS) to probe host-guest interactions .

Q. How does the butoxy chain length influence the compound’s solubility and reactivity?

Methodological Answer: Perform Hansen solubility parameter (HSP) analysis to compare solubility in polar (DMF, DMSO) vs. nonpolar (toluene, hexane) solvents. Reactivity studies (e.g., hydrolysis rates under acidic/basic conditions) can be monitored via kinetic NMR or HPLC-MS . Compare with shorter-chain analogs (e.g., diethoxy derivatives) to isolate steric/electronic effects .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallinity data in COF synthesis?

Methodological Answer: Discrepancies in PXRD patterns may arise from incomplete polymerization or solvent residues. Use Rietveld refinement to model crystallinity and scanning electron microscopy (SEM) to assess morphological consistency. Replicate syntheses under inert atmospheres to minimize oxidation side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.